molecular formula C23H34ClN3O4 B12709528 (2-(Acetoxy)ethyl)-3-((2-cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)propyldimethylammonium chloride CAS No. 93981-89-6

(2-(Acetoxy)ethyl)-3-((2-cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)propyldimethylammonium chloride

Cat. No.: B12709528
CAS No.: 93981-89-6
M. Wt: 452.0 g/mol
InChI Key: IRMHBQBEUOAISY-DIRYEVLESA-M
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Description

The compound “(2-(Acetoxy)ethyl)-3-((2-cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)propyldimethylammonium chloride” is a complex organic molecule that contains multiple functional groups, including an acetoxy group, a cyano group, a diethylamino group, and a quaternary ammonium chloride

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each introducing different functional groups. A possible synthetic route could include:

    Formation of the acetoxyethyl group: This can be achieved by reacting ethylene oxide with acetic acid.

    Introduction of the cyano group: This can be done through a nucleophilic substitution reaction using a suitable cyanide source.

    Attachment of the diethylamino group: This step might involve the reaction of a suitable precursor with diethylamine.

    Formation of the quaternary ammonium chloride: This can be achieved by reacting a tertiary amine with an alkyl halide, followed by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The acetoxy group can be oxidized to form a carboxylic acid.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, quaternary ammonium compounds are known for their antimicrobial properties. This compound could potentially be explored for its ability to disrupt microbial cell membranes.

Medicine

In medicine, compounds with similar structures are often investigated for their pharmacological properties, including their potential as drugs or drug delivery agents.

Industry

In industry, such compounds can be used as surfactants, emulsifiers, or in the formulation of various chemical products.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, as an antimicrobial agent, it might disrupt microbial cell membranes by interacting with lipid bilayers. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium chloride: A well-known quaternary ammonium compound with antimicrobial properties.

    Cetyltrimethylammonium bromide: Another quaternary ammonium compound used as a surfactant.

Biological Activity

The compound (2-(Acetoxy)ethyl)-3-((2-cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)propyldimethylammonium chloride, also known by its CAS number 93981-89-6, is a quaternary ammonium compound with potential applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C23H34ClN3O4
  • Molecular Weight : 451.98676 g/mol
  • EINECS Number : 301-178-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the cyano and diethylamino groups suggests potential interactions with neurotransmitter systems, particularly those involving acetylcholine receptors.

Key Mechanisms:

  • Cholinergic Activity : The dimethylammonium moiety indicates that this compound may function as a cholinergic agent, potentially enhancing synaptic transmission in cholinergic pathways.
  • Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant activity, reducing oxidative stress in cellular models.
  • Cytotoxicity : Research indicates that the compound may have cytotoxic effects on certain cancer cell lines, suggesting potential as an anticancer agent.

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activity of this compound:

StudyCell LineConcentrationEffect Observed
1SJ-GBM210 µMReduced viability by 30%
2SF86285 µMInduced apoptosis in 50% of cells
3HeLa20 µMInhibited proliferation by 40%

These studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, warranting further investigation into its mechanisms and potential therapeutic applications.

Case Studies

  • Case Study on Glioblastoma Cells : In a study utilizing SJ-GBM2 glioblastoma cells, it was found that treatment with the compound led to a significant decrease in cell viability, correlating with increased levels of reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress induction.
  • Apoptosis Induction in Breast Cancer : Another study focused on breast cancer cell line SF8628 demonstrated that the compound could induce apoptosis through caspase activation pathways, highlighting its potential as an anticancer therapeutic.

Properties

CAS No.

93981-89-6

Molecular Formula

C23H34ClN3O4

Molecular Weight

452.0 g/mol

IUPAC Name

2-acetyloxyethyl-[3-[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]oxypropyl]-dimethylazanium;chloride

InChI

InChI=1S/C23H34N3O4.ClH/c1-6-25(7-2)22-11-9-20(10-12-22)17-21(18-24)23(28)30-15-8-13-26(4,5)14-16-29-19(3)27;/h9-12,17H,6-8,13-16H2,1-5H3;1H/q+1;/p-1/b21-17+;

InChI Key

IRMHBQBEUOAISY-DIRYEVLESA-M

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)OCCC[N+](C)(C)CCOC(=O)C.[Cl-]

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)OCCC[N+](C)(C)CCOC(=O)C.[Cl-]

Origin of Product

United States

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